Curcumin-d6

Vue d'ensemble

Description

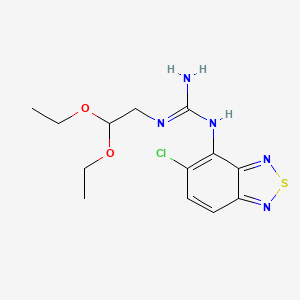

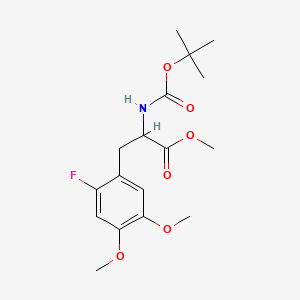

Curcumin-d6 is an internal standard used for the quantification of curcumin . It’s the major yellow pigment in turmeric and curry, and has antioxidant, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of a new curcumin derivative (DCUR) with 4-carboxybenzaldehyde (4-CBA) occurs by a Knoevenagel reaction, a common methodology used to synthesize curcumin analogues . The synthesis was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds .Chemical Reactions Analysis

Curcumin is a weak Brönsted acid, with three labile protons, and accordingly three pKas have been estimated corresponding to three prototropic equilibria . The synthesis of a new curcumin derivative (DCUR) with 4-carboxybenzaldehyde (4-CBA) occurs by a Knoevenagel reaction .Physical And Chemical Properties Analysis

Curcumin is a golden compound and is the major component of Curcuma longa Linn. turmeric rhizomes . It has shown a wide variety of pharmacological effects, among them: anticancer, anti-inflammatory, antiviral, antifungal, and antioxidant activities .Applications De Recherche Scientifique

Antioxidant Properties

Curcumin-d6, like its parent compound curcumin, has been recognized for its powerful antioxidant properties . It prevents both the formation of free radicals and their neutralization .

Anti-inflammatory Properties

Curcumin-d6 has been found to have anti-inflammatory properties . This makes it potentially useful in treating conditions where inflammation plays a key role .

Antifungal Properties

Curcumin-d6 also possesses antifungal properties . This could make it a potential candidate for the development of new antifungal treatments .

Antidepressant Properties

Research has shown that curcumin-d6 has antidepressant properties . This suggests it could be used in the treatment of depression .

Healing Properties

Curcumin-d6 has been found to have healing properties, making it therapeutic in conditions such as Crohn’s disease, ulcerative colitis, and peptic and gastric ulcers .

Adjuvant in Therapies

Curcumin-d6 has been used as an adjuvant in acute coronary syndrome therapies and chemotherapies . This suggests it could enhance the effectiveness of these treatments .

Anti-cancer Properties

Curcumin-d6 and its nanoforms have been effectively used for the treatment of many diseases, including cancer . Nanoformulations using curcumin and its derivatives helped to design new treatment modalities, specifically in cancer, because of the better bioavailability and solubility of nanocurcumin when compared to natural curcumin .

Immunomodulatory Effects

Curcumin-d6 has been found to have immunomodulatory effects . This means it could potentially be used to modulate the immune system, which could be beneficial in the treatment of various immune-related diseases .

Mécanisme D'action

Target of Action

Curcumin-d6, a structural analogue of curcumin, has been found to interact with various targets in the body. These include inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase I, xanthine oxidase, proteasome, HIV1 integrase, HIV1 protease, sarco (endo) plasmic reticulum Ca 2+ ATPase, DNA methyltransferases 1, FtsZ protofilaments, carrier proteins, and metal ions . In particular, it has been suggested that the antiproliferative and proapoptotic activities of Curcumin-d6 in melanoma could be partially driven by up-regulation of the p53 signalling pathways .

Mode of Action

Curcumin-d6 interacts with its targets, leading to various changes in cellular functions. For instance, it has been demonstrated that Curcumin-d6 can quickly be taken up by cells and subsequently block the cell cycle in the G2/M phase transition . It also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

Curcumin-d6 affects several biochemical pathways. It has been suggested that the antiproliferative and proapoptotic activities of Curcumin-d6 in melanoma could be partially driven by up-regulation of the p53 signalling pathways as well as by down-regulation of the PI3K/Akt and NF-kB pathways . It also suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Curcumin-d6 are crucial for its bioavailability. Despite its proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of curcumin . Strategies such as the preparation of pickering emulsions stabilized with mineral or biopolymer-based nanoparticles can enhance the stability of curcumin against degradation, increasing its bioaccessibility in the gi tract, and achieving its controlled release at various locations based on changes in environmental conditions .

Result of Action

The molecular and cellular effects of Curcumin-d6’s action are diverse. It has been shown to induce stress response pathways and modulate cell growth regulation mechanisms . It also inhibits arachidonic acid-induced platelet aggregation in vitro . Moreover, it has been found to suppress pro-inflammatory pathways related with most chronic diseases and block both the production of TNF and the cell signaling mediated by TNF in various types of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Curcumin-d6. For instance, dietary and other environmental factors can induce epigenetic alterations which may have important consequences for cancer development . Furthermore, the action of Curcumin-d6 can be influenced by changes in environmental conditions, such as pH and temperature .

Orientations Futures

Due to advances in the drug delivery field, the most promising strategies for increasing curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . These strategies can offer a future perspective for effective curcumin formulations .

Propriétés

IUPAC Name |

(1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-BQWNYRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703461 | |

| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curcumin-d6 | |

CAS RN |

1246833-26-0 | |

| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Curcumin-d6 compare to curcumin in terms of its anti-tumor activity against MM and NB cells?

A1: Curcumin-d6 demonstrates significantly stronger growth inhibition activity against both MM and NB cells compared to curcumin. In vitro studies revealed that D6 had an IC50 value of approximately 1-2µM, while curcumin exhibited an IC50 value of around 10-20µM []. This indicates that D6 is notably more potent in inhibiting the growth of these tumor cells. Moreover, D6 showed a more pronounced and rapid induction of apoptosis in MM and NB cells compared to curcumin, as evidenced by TUNEL assays, Annexin V staining, caspase activation, and PARP cleavage [].

Q2: What are the proposed mechanisms of action for Curcumin-d6's anti-tumor effects in MM and NB?

A2: Similar to curcumin, D6 appears to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways []. This is supported by observations of caspase activation (caspases 3, 7, 9), PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release []. Additionally, D6 inhibits NFkB nuclear translocation in neuroectodermal tumor cells, similar to curcumin, but at lower doses, suggesting a potential role in its anti-tumor activity [].

Q3: What in vivo evidence supports the anti-tumor activity of Curcumin-d6?

A3: In vivo studies using subcutaneous MM and orthotopic NB xenograft models demonstrated that D6 significantly reduced tumor growth compared to both control groups and curcumin-treated groups []. This further strengthens the potential of D6 as a promising candidate for developing new adjuvant therapies against neuroectodermal tumors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)